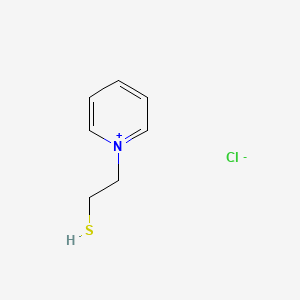
1-(2-Sulfanylethyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfanylethyl)pyridin-1-ium chloride is a pyridinium salt that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a sulfanylethyl group, making it a versatile molecule in both organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Sulfanylethyl)pyridin-1-ium chloride typically involves the alkylation of pyridine with a suitable sulfanylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Sulfanylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles (e.g., hydroxide, cyanide); reactions are often conducted in aqueous or mixed solvent systems under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-(2-Sulfanylethyl)pyridin-1-ium chloride has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Sulfanylethyl)pyridin-1-ium chloride is largely dependent on its chemical structure. The pyridinium ring can interact with various molecular targets through π-π interactions, hydrogen bonding, and electrostatic interactions. The sulfanylethyl group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions and reactions enable the compound to exert its effects in different chemical and biological systems.
Comparación Con Compuestos Similares
- 1-(2-Hydroxyethyl)pyridin-1-ium chloride
- 1-(2-Aminoethyl)pyridin-1-ium chloride
- 1-(2-Methylethyl)pyridin-1-ium chloride
Comparison: 1-(2-Sulfanylethyl)pyridin-1-ium chloride is unique due to the presence of the sulfanylethyl group, which imparts distinct redox properties and reactivity compared to its analogs For instance, 1-(2-Hydroxyethyl)pyridin-1-ium chloride lacks the sulfur atom, resulting in different chemical behavior and applications
Propiedades
Número CAS |
88516-28-3 |
|---|---|
Fórmula molecular |
C7H10ClNS |
Peso molecular |
175.68 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylethanethiol;chloride |
InChI |
InChI=1S/C7H9NS.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;1H |
Clave InChI |
RIBHPTFRWWJERH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)CCS.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
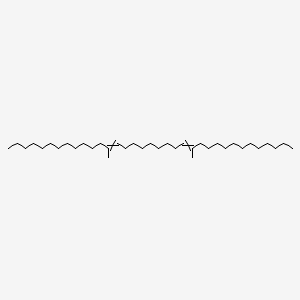
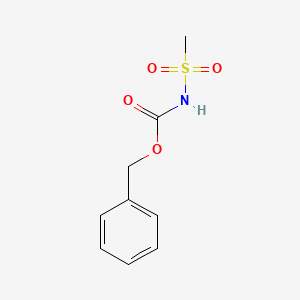

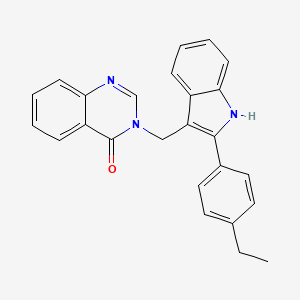
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)



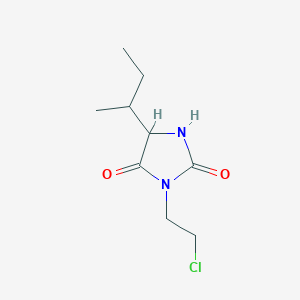
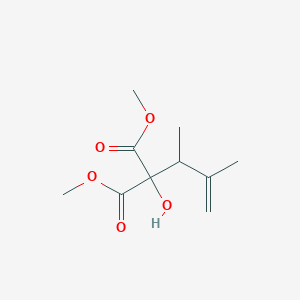
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

